Lipophilicity (logP) Modulation Compared to Non-Fluorinated Cyclobutane Ester
The introduction of the 3,3-difluoro group into the cyclobutane ring increases the lipophilicity of the core scaffold compared to the non-fluorinated analog, ethyl cyclobutanecarboxylate. The consensus logP of ethyl 3,3-difluorocyclobutanecarboxylate is 1.95 , whereas the logP of ethyl cyclobutanecarboxylate ranges from 1.35 to 1.87 based on vendor and database reports . This represents a quantifiable increase in lipophilicity, a key parameter influencing membrane permeability and bioavailability in drug candidates.
| Evidence Dimension | Lipophilicity (Consensus LogP) |
|---|---|
| Target Compound Data | 1.95 (Consensus logP from five different algorithms) |
| Comparator Or Baseline | Ethyl cyclobutanecarboxylate (CAS 14924-53-9), logP range: 1.35 - 1.87 |
| Quantified Difference | ΔlogP = +0.08 to +0.60 (Target is more lipophilic) |
| Conditions | Computationally predicted values; target compound data is the average of five prediction methods (iLOGP, XLOGP3, WLOGP, MLOGP, SILICOS-IT); comparator values are from vendor and database reports. |
Why This Matters
This quantifiable increase in lipophilicity supports the strategic use of this building block to fine-tune the drug-like properties of a lead series, a decision that cannot be made with the less lipophilic, non-fluorinated analog.
